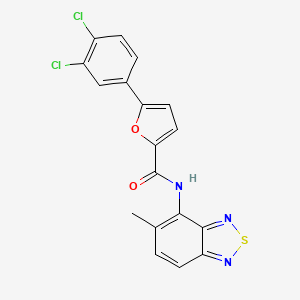![molecular formula C23H31N3O3 B11562351 (3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide](/img/structure/B11562351.png)
(3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide is a complex organic compound characterized by its adamantane core and a butanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide typically involves multiple steps, starting from readily available precursors The adamantane core is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the butanamide moiety through amide bond formation
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Wissenschaftliche Forschungsanwendungen
(3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of (3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that enhances binding affinity, while the butanamide moiety interacts with active sites through hydrogen bonding and hydrophobic interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-N-(Adamantan-1-YL)-3-{[2-(4-methylphenoxy)acetamido]imino}butanamide: Similar structure but with a different position of the methyl group.
(3E)-N-(Adamantan-1-YL)-3-{[2-(2-methylphenoxy)acetamido]imino}butanamide: Similar structure but with a different position of the methyl group.
Uniqueness
(3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide is unique due to its specific substitution pattern, which can influence its binding properties and biological activity. The position of the methyl group on the phenoxy ring can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C23H31N3O3 |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
(3E)-N-(1-adamantyl)-3-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C23H31N3O3/c1-15-4-3-5-20(6-15)29-14-22(28)26-25-16(2)7-21(27)24-23-11-17-8-18(12-23)10-19(9-17)13-23/h3-6,17-19H,7-14H2,1-2H3,(H,24,27)(H,26,28)/b25-16+ |
InChI-Schlüssel |
OCNBQSRBWFJKJP-PCLIKHOPSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C(\C)/CC(=O)NC23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=C(C)CC(=O)NC23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methylpiperidin-1-yl)-2-oxo-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11562277.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11562290.png)
![(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide](/img/structure/B11562297.png)
![4-Methyl-N-(1-{N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)benzene-1-sulfonamide](/img/structure/B11562310.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11562312.png)
![1-[Tert-butyl(prop-2-yn-1-yl)amino]-4-methylpentan-2-ol](/img/structure/B11562313.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11562316.png)
![2-(2-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11562318.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide](/img/structure/B11562322.png)
![(3E)-3-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11562326.png)
![6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11562330.png)
![N-[(1Z)-3-[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11562336.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11562343.png)
